![molecular formula C16H22ClNO B2764715 4-chloro-N-cyclohexyl-N-phenylbutanamide CAS No. 1023536-91-5](/img/structure/B2764715.png)
4-chloro-N-cyclohexyl-N-phenylbutanamide
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Overview
Description
4-chloro-N-cyclohexyl-N-phenylbutanamide is a chemical compound with the molecular formula C16H22ClNO and a molecular weight of 279.8 . It is used in scientific research and has diverse applications.
Molecular Structure Analysis
The molecular structure of 4-chloro-N-cyclohexyl-N-phenylbutanamide is complex and offers a wide range of possibilities for studies ranging from pharmaceuticals to material science.Scientific Research Applications
Generation and Reactivity
Research by Guizzardi et al. (2001) explores the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline, demonstrating the potential for forming complex organic compounds under specific conditions. This study illustrates the foundational chemistry that can be applied to derivatives like 4-chloro-N-cyclohexyl-N-phenylbutanamide, providing insight into their reactivity and potential applications in organic synthesis and material science (Guizzardi et al., 2001).
Kinetics and Mechanism of Formation
A study by Sedlák et al. (2002) on the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones from 4-chloro-N-phenylbutanamides in basic medium contributes to understanding the chemical behavior and transformation pathways of such compounds. This information is crucial for designing synthetic routes and understanding the stability of these compounds under different conditions (Sedlák et al., 2002).
Chemical Chaperones and Neuroprotection
Qi et al. (2004) investigated sodium 4-phenylbutyrate, a related compound, for its neuroprotective effect against cerebral ischemic injury, highlighting the potential for 4-chloro-N-cyclohexyl-N-phenylbutanamide and similar substances to be explored for their therapeutic applications, particularly in neuroprotection and the treatment of neurological disorders. This research underscores the broader implications of chemical chaperones in medicine and pharmacology (Qi et al., 2004).
Future Directions
properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c17-13-7-12-16(19)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1,3-4,8-9,15H,2,5-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZWRZCHQZEPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexyl-N-phenylbutanamide |
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